2-Bromo-4-fluorobenzaldehyde molecular structure
2-Bromo-4-fluorobenzaldehyde molecular structure
An In-depth Technical Guide to 2-Bromo-4-fluorobenzaldehyde: Structure, Synthesis, and Applications
Abstract
2-Bromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and two distinct halogen substituents on the benzene ring, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of 2-Bromo-4-fluorobenzaldehyde, detailing its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores established synthetic methodologies, key reactivity patterns, and significant applications, particularly its role as a crucial intermediate in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical science, and materials science.
Molecular Structure and Physicochemical Properties
2-Bromo-4-fluorobenzaldehyde (CAS No: 59142-68-6) is a disubstituted benzaldehyde derivative.[1] The core of the molecule is a benzene ring functionalized with an aldehyde group (-CHO). The ring is further substituted with a bromine atom at position 2 (ortho to the aldehyde) and a fluorine atom at position 4 (para to the aldehyde).
The molecular formula is C₇H₄BrFO, and it has a molecular weight of approximately 203.01 g/mol .[2][3][4] The presence and positioning of the three functional groups—aldehyde, bromo, and fluoro—impart a unique electronic and steric profile to the molecule.
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Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating, directing electrophilic aromatic substitution to the meta-positions. It is also the primary site for a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions.
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Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing deactivator due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. Its position ortho to the aldehyde group introduces steric hindrance. Critically, the C-Br bond is a key reactive site for metal-catalyzed cross-coupling reactions.
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Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Its small size minimizes steric hindrance compared to bromine. The C-F bond is generally strong and less reactive than the C-Br bond, allowing for selective transformations at the bromine site.
This strategic arrangement of substituents makes 2-Bromo-4-fluorobenzaldehyde a highly versatile intermediate, enabling chemists to perform sequential and regioselective modifications.
Physicochemical Data Summary
The physical properties of 2-Bromo-4-fluorobenzaldehyde are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[5][6]
| Property | Value | Source(s) |
| CAS Number | 59142-68-6 | [1][7] |
| Molecular Formula | C₇H₄BrFO | [1][3][7] |
| Molecular Weight | 203.01 g/mol | [2][4] |
| Appearance | White to light yellow powder/crystal | [5][8] |
| Melting Point | 61.5 - 64 °C | [1][5][9] |
| Boiling Point | ~234.9 °C (at 760 mmHg, predicted) | [1][8] |
| Density | ~1.7 g/cm³ | [1][8] |
| Solubility | Insoluble in water | [2] |
| Storage | Store in a dark, dry, sealed container at room temperature | [2][8] |
Molecular Structure Diagram
The 2D chemical structure of 2-Bromo-4-fluorobenzaldehyde is depicted below.
Caption: 2D structure of 2-Bromo-4-fluorobenzaldehyde.
Spectroscopic Characterization
The molecular structure is unequivocally confirmed through standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. Another characteristic band for the C-F bond stretch appears in the 1200-1300 cm⁻¹ region.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show a signal for the aldehyde proton (-CHO) as a singlet or a finely split multiplet in the downfield region (δ 9.5-10.5 ppm). Three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the adjacent bromine, fluorine, and aldehyde groups.
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¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehyde carbon will resonate significantly downfield (~185-195 ppm). The aromatic carbons will show characteristic C-F coupling constants, which are invaluable for structural assignment.
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Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[10] The exact mass is 201.942947 u.[1]
Synthesis and Reactivity
Synthetic Protocols
2-Bromo-4-fluorobenzaldehyde can be synthesized through several established routes. A common and efficient method involves the direct bromination of 4-fluorobenzaldehyde.
Protocol: Synthesis via Bromination of 4-Fluorobenzaldehyde [5][7][11]
This protocol outlines a general procedure for the electrophilic bromination of 4-fluorobenzaldehyde.
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Dissolution: Dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable acid solvent system, such as a mixture of trifluoroacetic acid and sulfuric acid (e.g., 5:1 v/v).[7]
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Bromination: Warm the solution to a controlled temperature (e.g., 50 °C). Add a brominating agent, such as dibromohydantoin (1-2 equivalents), portion-wise while stirring.[7]
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Reaction Monitoring: Maintain the reaction at the set temperature for several hours (8-48 hours), monitoring the consumption of the starting material by an appropriate technique (e.g., TLC or GC).[7]
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice water.
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Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane or dichloromethane).[7][11]
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Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Product: Purify the crude material via distillation or recrystallization to obtain pure 2-Bromo-4-fluorobenzaldehyde.[11]
Caption: Synthetic pathway for 2-Bromo-4-fluorobenzaldehyde.
Key Reactivity
The utility of 2-Bromo-4-fluorobenzaldehyde stems from its predictable and versatile reactivity at two primary sites: the aldehyde group and the carbon-bromine bond.
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Aldehyde Transformations: The aldehyde group can undergo a vast array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and formation of imines or oximes. These reactions are fundamental for elongating carbon chains or introducing new functional groups.
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Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl structures or the introduction of amine functionalities, which are common motifs in pharmacologically active molecules.[5] The relative inertness of the C-F bond under typical cross-coupling conditions allows for selective reaction at the C-Br site.
Applications in Drug Discovery and Materials Science
2-Bromo-4-fluorobenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in their synthesis.[2] Its structural features are frequently incorporated into drug candidates to modulate properties like metabolic stability, bioavailability, and binding affinity.
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Pharmaceutical Synthesis: It is a key starting material in the synthesis of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2] For example, it has been used in the preparation of benzyl amine-based histamine H₃ antagonists and novel oxazolidinone antimicrobials.[12]
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Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides, contributing to crop protection and sustainable agriculture.[2]
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Materials Science: The compound also finds use in the synthesis of dyes, pigments, and advanced polymers where its specific electronic and structural properties can be exploited.[2]
Safety and Handling
2-Bromo-4-fluorobenzaldehyde is classified as an irritant and requires careful handling to avoid exposure.[2]
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GHS Hazard Classification:
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Handling Precautions:
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Storage:
Conclusion
2-Bromo-4-fluorobenzaldehyde is a strategically designed chemical intermediate of significant value to the scientific research community. Its molecular structure offers multiple, distinct points for chemical modification, providing a reliable and versatile platform for the synthesis of a wide array of complex organic molecules. Its established role in the development of pharmaceuticals and agrochemicals underscores its importance and promises continued relevance in the advancement of chemical and life sciences.
References
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The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. sfamr.com. [Link]
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2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Chemsrc. [Link]
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2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem. [Link]
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2-Fluoro-4-bromobenzaldehyde. NIST WebBook. [Link]
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